molecular formula C12H11N3O3 B595582 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1223748-29-5

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Cat. No.: B595582
CAS No.: 1223748-29-5
M. Wt: 245.238
InChI Key: RFRNCOQQEILWFI-UHFFFAOYSA-N
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Description

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a cyanophenyl group and an oxoimidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanophenylacetic acid with an appropriate imidazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenylacetic acid: Shares the cyanophenyl group but lacks the imidazolidinone moiety.

    2-Oxoimidazolidine derivatives: Similar in structure but may have different substituents on the imidazolidine ring.

Uniqueness

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is unique due to the combination of the cyanophenyl and oxoimidazolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-7-9-1-3-10(4-2-9)15-6-5-14(12(15)18)8-11(16)17/h1-4H,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRNCOQQEILWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676564
Record name [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-29-5
Record name [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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